molecular formula C11H8ClNO3 B7900895 4-Chloro-7-methoxyquinoline-2-carboxylic acid

4-Chloro-7-methoxyquinoline-2-carboxylic acid

Cat. No.: B7900895
M. Wt: 237.64 g/mol
InChI Key: NRSHXBBQICYYFJ-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H8ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxyquinoline-2-carboxylic acid typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

4-Chloro-7-methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antimalarial and anticancer drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom at the 4-position and the methoxy group at the 7-position play crucial roles in its biological activity. The compound can inhibit certain enzymes or bind to specific receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinoline-2-carboxylic acid
  • 7-Methoxyquinoline-2-carboxylic acid
  • 4-Chloro-7-methoxyquinoline

Uniqueness

4-Chloro-7-methoxyquinoline-2-carboxylic acid is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and specificity in various chemical reactions and biological assays .

Properties

IUPAC Name

4-chloro-7-methoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-6-2-3-7-8(12)5-10(11(14)15)13-9(7)4-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSHXBBQICYYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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